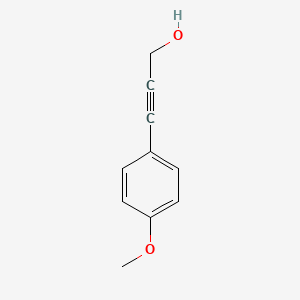

3-(4-Methoxyphenyl)prop-2-yn-1-ol

説明

Overview of Alkynes and Propargyl Alcohols as Key Organic Intermediates

Alkynes, hydrocarbons containing at least one carbon-carbon triple bond, are fundamental in organic chemistry. wikipedia.org They are known for their reactivity, participating in numerous reactions to form more complex structures. rawsource.comwikipedia.org Propargyl alcohol, with the chemical formula C₃H₄O, is the simplest stable alcohol that contains an alkyne functional group. wikipedia.org It is a colorless, flammable liquid that is miscible with water and most polar organic solvents. rawsource.comwikipedia.org The presence of both the hydroxyl and alkyne groups allows propargyl alcohols to undergo a variety of reactions, such as additions, cyclizations, and polymerizations, making them invaluable in synthetic chemistry. solubilityofthings.comwikipedia.org

Historical Context and Evolution of Research on Propargylic Systems

The study of alkynes and their derivatives has a rich history, with their synthetic utility being pioneered in the mid-20th century. wikipedia.org Initially, research into propargyl radicals, highly reactive species derived from propargyl compounds, was limited due to their perceived low reactivity. uwindsor.ca However, subsequent studies revealed their potential in synthesis, particularly in cyclization reactions. uwindsor.ca Over the years, research has expanded to include various catalytic systems to enhance the reactivity and selectivity of reactions involving propargylic compounds. rsc.orgjst.go.jp This has led to the development of novel methods for creating complex molecules, including those with applications in total synthesis. uwindsor.ca

Importance of the 4-Methoxyphenyl (B3050149) Moiety in Organic Synthesis and Medicinal Chemistry

The 4-methoxyphenyl group, also known as the p-methoxyphenyl or PMB group, is a common structural motif in organic chemistry. nih.gov It is frequently found in natural products and has been incorporated into many synthetic pharmaceuticals. researchgate.netnih.gov The methoxy (B1213986) group can influence a molecule's properties, including its binding to biological targets and its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netnih.gov In organic synthesis, the 4-methoxyphenyl group can be used as a protecting group for alcohols and carboxylic acids due to its stability under various reaction conditions and the relative ease of its removal. nih.gov It also plays a role in directing certain chemical reactions and can be a key component in the synthesis of various bioactive compounds. chemicalbook.comniscpr.res.in

Defining the Scope of the Outline: Focus on Academic and Research Perspectives of 3-(4-Methoxyphenyl)prop-2-yn-1-ol

This article will focus on the academic and research aspects of the specific propargyl alcohol derivative, this compound. The discussion will be centered on its synthesis, chemical properties, and applications within the context of organic chemistry research. The aim is to provide a comprehensive overview of this compound from a scientific standpoint, highlighting its role as a building block and intermediate in the synthesis of other complex molecules.

Nomenclature and Structural Representation of this compound

The compound this compound is systematically named according to IUPAC nomenclature. The "prop" indicates a three-carbon chain. The "-2-yn-" signifies a carbon-carbon triple bond between carbons 2 and 3, and the "-1-ol" indicates a hydroxyl group on carbon 1. The "3-(4-methoxyphenyl)" specifies that a methoxyphenyl group is attached to the third carbon of the propargyl chain, with the methoxy group at the para position (position 4) of the phenyl ring.

Synonyms for this compound include:

3-(4-Methoxyphenyl)-2-propyn-1-ol tcichemicals.com

(Hydroxymethyl)(4-methoxyphenyl)acetylene tcichemicals.com

3-(4-Methoxyphenyl)propargyl Alcohol tcichemicals.comtcichemicals.com

Below is a table summarizing the key identifiers for this compound.

| Identifier | Value |

| Chemical Formula | C₁₀H₁₀O₂ guidechem.comnih.gov |

| CAS Number | 37614-59-8 guidechem.comchemicalbook.comchemicalbook.com |

| Molecular Weight | 162.19 g/mol guidechem.com |

| SMILES | COC1=CC=C(C=C1)C#CCO guidechem.com |

| InChI | InChI=1S/C10H10O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-7,11H,8H2,1H3 guidechem.com |

The structural representation of this compound is as follows:

In-Depth Analysis of this compound Reactivity Halted Due to Lack of Specific Research

The planned article was to be structured around the "Reactivity and Reaction Mechanisms of this compound," with a deep dive into activation strategies for its carbon-carbon triple bond and its applications in the synthesis of cyclic compounds. However, the available scientific data is largely centered on either broader classes of propargylic alcohols or on related, but structurally distinct, molecules. Extrapolating these findings to this compound without direct experimental evidence would compromise the scientific accuracy and specificity required for the proposed article.

The intended sections on catalytic σ-activation and π-activation of the C≡C bond, the generation and reactivity of its specific propargylic cation, and its precise application in forming various heterocyclic and carbocyclic frameworks could not be substantiated with dedicated research findings. The available literature tends to focus on derivatives such as chalcones or propargyl alcohols with different aromatic substituents, making a direct and exclusive analysis of this compound's reactivity unfeasible at this time.

Therefore, to maintain a high standard of scientific integrity and adhere to the principle of presenting only verified and specific information, the generation of the detailed article has been suspended. Further experimental investigation documented in peer-reviewed literature would be necessary to provide the specific data required for a comprehensive report on the reactivity of this compound.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-(4-methoxyphenyl)prop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-7,11H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSLWESCFPXNRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50475628 | |

| Record name | 3-(4-methoxyphenyl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37614-59-8 | |

| Record name | 3-(4-methoxyphenyl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 3 4 Methoxyphenyl Prop 2 Yn 1 Ol

Cyclization Reactions Involving 3-(4-Methoxyphenyl)prop-2-yn-1-ol

Metal-Catalyzed Cycloisomerization Reactions

Metal-catalyzed cycloisomerization reactions of propargylic alcohols, such as this compound, represent a powerful strategy for the synthesis of diverse cyclic compounds. These transformations often proceed through the activation of the alkyne moiety by a metal catalyst, leading to intramolecular nucleophilic attack by the hydroxyl group. The nature of the metal catalyst and the reaction conditions can significantly influence the reaction pathway and the structure of the resulting cyclic product. For instance, gold and platinum catalysts are commonly employed for the cycloisomerization of propargylic alcohols to furnish substituted furans and other heterocyclic systems. The reaction mechanism typically involves the formation of a metal-activated alkyne, which is then attacked by the internal nucleophile. Subsequent protonolysis or rearrangement steps yield the final cyclized product.

Carboxylative Cyclization with CO2

The carboxylative cyclization of propargylic alcohols with carbon dioxide (CO2) is an atom-economical method for the synthesis of valuable α-alkylidene cyclic carbonates. rsc.orgrsc.org This reaction has garnered significant attention as it utilizes CO2, a renewable and non-toxic C1 feedstock, to construct five-membered heterocyclic rings.

N-Heterocyclic Olefins (NHOs) and N-Heterocyclic Carbenes (NHCs) have emerged as effective organocatalysts for the carboxylative cyclization of propargylic alcohols. rsc.orgrsc.org Both NHOs and NHCs can activate the propargylic alcohol and facilitate the incorporation of CO2.

N-Heterocyclic Carbenes (NHCs): NHCs are known to act as potent nucleophiles and bases. nih.govresearchgate.net In this reaction, the NHC can deprotonate the propargylic alcohol, forming an alkoxide that subsequently reacts with CO2 to generate a carbonate intermediate. rsc.org The NHC can also directly activate CO2. The catalytic cycle involves the formation of an NHC-CO2 adduct, which then reacts with the propargylic alcohol. rsc.org

N-Heterocyclic Olefins (NHOs): Computational studies have shown that NHOs can also effectively catalyze this transformation. rsc.orgacs.orgnih.gov The mechanism is proposed to proceed through an NHO-mediated basic ionic pair pathway. The NHO acts as a base to deprotonate the propargylic alcohol, leading to a [NHOH]⁺[carbonate]⁻ ion pair intermediate. acs.orgnih.govacs.org This intermediate is crucial for the subsequent cyclization step.

A comparative study using density functional theory (DFT) calculations revealed that NHOs may exhibit advantageous catalytic performance over NHCs. rsc.orgrsc.org This is attributed to two main factors:

The active site of the NHO extends outside the imidazolium (B1220033) ring, which enhances the reactivity and stability of the [NHOH]⁺[carbonate]⁻ ionic pair intermediate. This makes the turnover-frequency-determining intramolecular cyclization step kinetically more favorable in the NHO system. rsc.orgrsc.org

The weaker basicity of NHOs compared to NHCs makes the deprotonation of the propargylic alcohol more difficult. This can suppress side reactions, such as the ring-opening transesterification of the resulting α-alkylidene cyclic carbonate. rsc.org

The key intermediates formed during the carboxylative cyclization of propargylic alcohols with CO2 are α-alkylidene cyclic carbonates. rsc.orgresearchgate.netnih.gov These compounds are five-membered rings containing a carbonate group and an exocyclic double bond. The formation of these intermediates is a result of the intramolecular cyclization of the carbonate species generated in situ. The exocyclic olefinic group in α-alkylidene carbonates dictates their reactivity, allowing for regio-controlled and site-selective ring-opening reactions with various nucleophiles. researchgate.netnih.gov This reactivity makes them valuable building blocks for the synthesis of functional polymers like polyurethanes and polycarbonates. rsc.orgresearchgate.netnih.gov

Density functional theory (DFT) calculations have been instrumental in elucidating the reaction pathways and understanding the selectivity in the carboxylative cyclization of propargylic alcohols. rsc.orgacs.orgnih.gov These studies have provided detailed insights into the roles of both NHC and NHO catalysts.

For the NHO-catalyzed reaction, computational models support a basic ionic pair mechanism. acs.orgnih.govacs.org The catalytic cycle involves:

Deprotonation of the propargylic alcohol by the NHO to form a [NHOH]⁺[alkoxide]⁻ ion pair.

Reaction of the alkoxide with CO2 to generate a [NHOH]⁺[carbonate]⁻ ion pair intermediate. acs.orgnih.govacs.org

Isomerization of this intermediate. acs.orgacs.org

Intramolecular nucleophilic addition of the carbonate oxygen to the alkyne. acs.orgnih.gov

Protonation of the resulting alkenyl carbon anion by another molecule of propargylic alcohol to yield the α-alkylidene cyclic carbonate and regenerate the active catalytic species. acs.orgnih.gov

The [NHOH]⁺ cation plays a crucial role in stabilizing the carbonate anion, facilitating a thermodynamically more stable pathway. acs.orgnih.gov Furthermore, computational investigations into the effect of substituents on the NHO catalyst suggest that N-substituents with strong electron-donating effects and bulky steric hindrance could enhance the catalytic activity. acs.orgnih.gov

Comparative DFT studies between NHO and NHC catalysts have highlighted the reasons for the potentially superior performance of NHOs, as mentioned earlier, related to the stability of the key intermediate and the suppression of side reactions. rsc.orgrsc.org

Substitution Reactions of this compound

The hydroxyl group of this compound can be replaced by various nucleophiles in substitution reactions, a process known as propargylic substitution.

Nucleophilic propargylic substitution reactions of propargylic alcohols are a fundamental transformation in organic synthesis, allowing for the introduction of a wide range of functional groups at the propargylic position. rsc.org These reactions can be catalyzed by various Lewis acids, such as iron(III) chloride (FeCl3) and boron trifluoride etherate (BF3·Et2O). rsc.org

The mechanism often involves the formation of a propargylic cation intermediate, which is stabilized by the adjacent alkyne and the methoxyphenyl group. This cation then reacts with a nucleophile to afford the substitution product. Both carbon- and heteroatom-centered nucleophiles, including alcohols, thiols, and aromatic compounds, can participate in these reactions. rsc.orgorganic-chemistry.org The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivities. For instance, FeCl3 has been shown to be an efficient catalyst for the reaction of propargylic alcohols with a variety of nucleophiles. rsc.orgorganic-chemistry.org

Table of Reaction Parameters and Products

| Catalyst | Nucleophile | Product Type | Reference |

| FeCl3 | Alcohols, Thiols, Aromatics | Propargylated compounds | rsc.orgorganic-chemistry.org |

| BF3·Et2O | Electron-rich aromatics | Quinolines (intramolecular) | rsc.org |

| MoO2(acac)2/NH4PF6 | Phenylmethanol | Propargyl ether | rsc.org |

Amination Reactions

The direct substitution of the hydroxyl group in propargylic alcohols with an amino group is a fundamental transformation for the synthesis of propargylamines. While specific studies on the direct amination of this compound are not extensively documented in the reviewed literature, the general reactivity of propargylic alcohols suggests that this transformation can be achieved through various catalytic systems. Palladium-catalyzed amination of allylic and, by extension, propargylic alcohols provides a powerful method for the formation of C-N bonds. These reactions typically proceed via the formation of a π-allyl or π-propargyl palladium intermediate, which is then attacked by an amine nucleophile. The regioselectivity and stereoselectivity of such reactions are often controlled by the nature of the ligands on the palladium catalyst and the reaction conditions.

The synthesis of allylic amines from alkynes and imines through nickel-catalyzed intermolecular coupling or iridium-catalyzed reductive coupling are also established methods that could potentially be adapted for the synthesis of amines from this compound. nih.gov

Sulfone Formation via Direct Substitution

The synthesis of sulfones from propargylic alcohols can be achieved through a direct substitution of the hydroxyl group. Although specific examples for this compound are not detailed in the available literature, general methods for the synthesis of vinyl sulfones from propargylic alcohols are well-established. One common approach involves the reaction of the propargylic alcohol with a sulfonyl chloride in the presence of a base. This reaction likely proceeds through the formation of a sulfonate ester intermediate, which then undergoes elimination to form an allenyl sulfone, followed by isomerization to the more stable vinyl sulfone. nih.gov

Alternatively, a catalyst-free approach for the synthesis of propargylic sulfones from propargylic alcohols and sulfinic acids has been reported, which proceeds via a dehydrative cross-coupling process. This method offers an environmentally benign route to these compounds.

Addition Reactions to the Alkyne Unit

The carbon-carbon triple bond in this compound is susceptible to a variety of addition reactions, leading to the formation of highly functionalized olefinic products.

Hydroamination Reactions: Divergent Catalytic Pathways

The addition of an N-H bond across the alkyne moiety, known as hydroamination, is a highly atom-economical method for the synthesis of nitrogen-containing compounds. Gold catalysts have proven to be particularly effective in mediating the hydroamination of propargylic alcohols, often leading to divergent reaction pathways depending on the reaction conditions. nih.gov

A study by Laserna et al. demonstrated that the gold-catalyzed hydroamination of propargylic alcohols, including those with aryl substituents, can be controlled to selectively produce three different valuable products from the same starting materials. nih.gov

When this compound is reacted with an aniline (B41778) in the presence of a gold catalyst, a regioselective hydroamination occurs to furnish a 3-hydroxyimine . These 3-hydroxyimines can then be readily converted to other functionalized molecules. For instance, reduction of the imine functionality can lead to the formation of 1,3-amino alcohols, while hydrolysis can yield 3-hydroxyketones . nih.gov

Interestingly, by modifying the reaction conditions, specifically by using a catalytic amount of aniline, the reaction can be directed towards the formation of the 3-hydroxyketone directly from the propargylic alcohol. Furthermore, a one-pot, two-step process involving a Meyer-Schuster rearrangement followed by a conjugate addition of the aniline to the resulting enone allows for the selective synthesis of 3-aminoketones . nih.gov

Table 1: Gold-Catalyzed Hydroamination Products of Propargylic Alcohols nih.gov

| Starting Material | Reagents and Conditions | Major Product |

| Propargylic Alcohol | Aniline (1.1 equiv), AuCl (5 mol%), DCE, 60 °C | 3-Hydroxyimine |

| Propargylic Alcohol | Aniline (0.2 equiv), AuCl (5 mol%), DCE, 60 °C | 3-Hydroxyketone |

| Propargylic Alcohol | 1. AuCl (5 mol%), DCE, 60 °C; 2. Aniline (1.1 equiv) | 3-Aminoketone |

Mechanistic investigations, supported by Density Functional Theory (DFT) calculations, have shed light on the pathways of these gold-catalyzed transformations. The proposed mechanism for the hydroamination involves the activation of the alkyne by the gold catalyst, making it susceptible to nucleophilic attack by the aniline. The regioselectivity of the attack is governed by the electronic and steric properties of the substituents on the alkyne.

For the formation of 3-aminoketones, the reaction is believed to proceed through an initial gold-catalyzed Meyer-Schuster rearrangement of the propargylic alcohol to an α,β-unsaturated ketone. This enone then undergoes a gold-catalyzed conjugate addition of the aniline to afford the final 3-aminoketone product. The DFT calculations support the feasibility of these pathways and help to explain the observed product distributions under different reaction conditions.

Ruthenium complexes have also been utilized for the hydroamination of alkynes. Mechanistic studies of ruthenium-catalyzed hydroamidation suggest the involvement of ruthenium-hydride and ruthenium-vinylidene species as key intermediates. organic-chemistry.orgorganic-chemistry.orgmdpi.com

Electrophilic Halogenations and Rearrangements

The reaction of alkynes with electrophilic halogen sources can lead to a variety of halogenated products and can trigger subsequent rearrangements. The electron-rich nature of the 4-methoxyphenyl (B3050149) group in this compound is expected to influence the reactivity of the alkyne towards electrophiles.

While specific studies on the electrophilic halogenation of this compound are not extensively detailed in the provided search results, the reaction of N-alkyne-substituted pyrrole (B145914) derivatives with iodine has been shown to result in 6-endo-dig cyclization. The electronic nature of the substituent on the alkyne can influence the cyclization mode. An electron-donating group, such as the 4-methoxyphenyl group, increases the electron density of the alkyne, which could favor certain cyclization pathways.

For instance, treatment of a propargylic alcohol with an electrophilic halogen source like N-bromosuccinimide (NBS) can initiate a cascade of reactions. Depending on the substrate and reaction conditions, this can lead to the formation of α-halo-α,β-unsaturated aldehydes or ketones through a Meyer-Schuster type rearrangement. The initial addition of the electrophile to the alkyne can form a halonium ion intermediate, which can then be attacked by the hydroxyl group or undergo rearrangement.

Pauson-Khand Reaction and Other Cycloadditions

The Pauson-Khand reaction is a powerful organometallic transformation that constructs a cyclopentenone ring from an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt-carbonyl complex. wikipedia.orgorganic-chemistry.org This [2+2+1] cycloaddition is a key method for synthesizing five-membered rings, which are common motifs in complex, biologically active molecules. wikipedia.orgbeilstein-journals.org

The generally accepted mechanism for the Pauson-Khand reaction begins with the formation of a stable hexacarbonyl dicobalt-alkyne complex. wikipedia.orgorganic-chemistry.orguwindsor.ca Subsequent dissociation of a carbon monoxide ligand creates a vacant coordination site, allowing for the coordination of the alkene. uwindsor.ca This is followed by the insertion of the alkene into a cobalt-carbon bond, forming a cobaltacycle. This step is often rate-determining and establishes the regiochemistry and stereochemistry of the final product. uwindsor.ca Finally, migratory insertion of a CO ligand and subsequent reductive elimination yields the cyclopentenone product. wikipedia.orgbeilstein-journals.org The reaction can be promoted by additives such as N-methylmorpholine N-oxide (NMO) or trimethylamine (B31210) N-oxide (TMANO), which facilitate the removal of CO ligands and allow for milder reaction conditions. wikipedia.org

While direct examples of this compound in Pauson-Khand reactions are not extensively detailed in the provided search results, its terminal alkyne structure makes it a suitable substrate for this transformation. The reaction's outcome can be influenced by the nature of the alkene and the specific reaction conditions employed. uwindsor.ca

Other cycloaddition reactions involving alkynes include [3+2] and [4+2] cycloadditions. For instance, [3+2] cycloadditions of nitrones to nitroalkenes are known to produce isoxazolidines. growingscience.com Formal [4+2] cycloadditions of siloxyalkynes with benzopyrylium ions, catalyzed by Brønsted acids, can lead to the formation of highly functionalized 2-naphthols. semanticscholar.orgrsc.org These examples highlight the versatility of the alkyne functionality in participating in various cycloaddition cascades to generate diverse molecular architectures.

Rearrangement and Isomerization Reactions

Propargyl alcohols, such as this compound, are known to undergo a variety of rearrangement and isomerization reactions, often under acidic or metal-catalyzed conditions, leading to the formation of α,β-unsaturated carbonyl compounds or allenes.

The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes. wikipedia.org The reaction proceeds through the protonation of the hydroxyl group, followed by a 1,3-shift of the protonated hydroxyl group in the rate-determining step. Subsequent tautomerization of the resulting enol intermediate affords the final carbonyl compound. wikipedia.org For primary propargyl alcohols like this compound, this rearrangement would be expected to yield the corresponding α,β-unsaturated aldehyde.

The Rupe rearrangement is a related acid-catalyzed reaction that is competitive with the Meyer-Schuster rearrangement, particularly for tertiary propargyl alcohols. This reaction yields α,β-unsaturated methyl ketones via an enyne intermediate instead of the expected aldehydes. wikipedia.org For a primary alcohol like this compound, the Meyer-Schuster pathway is generally more probable.

Redox isomerization reactions provide another pathway for the transformation of propargyl alcohols. These reactions can be catalyzed by various transition metal complexes and lead to the formation of α,β-unsaturated carbonyl compounds. The specific product formed depends on the catalyst and reaction conditions employed.

Reactions Involving the Hydroxyl Functionality

The hydroxyl group of this compound can act as a nucleophile in various addition reactions.

The hydroxyl group of propargyl alcohols can participate in Oxa-Michael additions to activated Michael acceptors. This reaction can be efficiently catalyzed by nucleophilic phosphines. researchgate.netbeilstein-journals.orgresearchgate.net The mechanism involves the initial conjugate addition of the phosphine (B1218219) to the Michael acceptor, generating a zwitterionic intermediate. researchgate.netbeilstein-journals.org This intermediate then deprotonates the alcohol, creating an alkoxide which subsequently attacks the activated alkene, forming the ether linkage and regenerating the phosphine catalyst. researchgate.net

Studies have shown that electron-rich triarylphosphines, such as tris(4-methoxyphenyl)phosphine (B1294419) (TMTPP), are particularly effective catalysts for these reactions, outperforming the more common triphenylphosphine (B44618) (TPP). researchgate.netbeilstein-journals.orgchemrxiv.org The increased nucleophilicity of the electron-rich phosphines enhances their catalytic activity. researchgate.net The acidity of the alcohol also plays a significant role in the reaction rate. researchgate.netbeilstein-journals.orgnih.gov

In a comparative study, the oxa-Michael addition of various alcohols to acrylonitrile (B1666552) was investigated using different phosphine catalysts. The results demonstrated the superior performance of TMTPP.

Table 1: Conversion (%) in the Oxa-Michael Addition of Alcohols to Acrylonitrile Catalyzed by Different Phosphines

| Alcohol | Catalyst | Conversion after 1 h (%) | Conversion after 24 h (%) |

| propan-2-ol | TPP | 0 | 0 |

| propan-2-ol | MMTPP | 0 | 0 |

| propan-2-ol | TMTPP | 4 | 38 |

| prop-2-yn-1-ol | TPP | 10 | 27 |

| prop-2-yn-1-ol | MMTPP | 20 | 55 |

| prop-2-yn-1-ol | TMTPP | 45 | 85 |

Reaction conditions: 1 equiv Michael acceptor, 2 equiv alcohol, 1 mol % catalyst, room temperature, solvent-free. beilstein-journals.orgresearchgate.net TPP: Triphenylphosphine; MMTPP: (4-methoxyphenyl)diphenylphosphine; TMTPP: tris(4-methoxyphenyl)phosphine.

These findings highlight that the nucleophilicity of the phosphine catalyst and the acidity of the alcohol donor are key factors influencing the efficiency of the oxa-Michael addition. researchgate.netbeilstein-journals.orgnih.gov

Formation of Ethers and Esters

The conversion of the primary alcohol in this compound to ether and ester functionalities is typically achieved through well-established synthetic methodologies. The selection of reagents and reaction conditions is crucial for achieving high yields and selectivity.

Ether Formation

The synthesis of ethers from this compound generally proceeds via nucleophilic substitution, where the alcohol is first converted into a better leaving group or its corresponding alkoxide. A common and effective method for the formation of propargyl ethers is the Williamson ether synthesis. mdpi.com This method involves the deprotonation of the alcohol with a strong base to form an alkoxide, which then undergoes an SN2 reaction with an alkyl halide.

In a typical procedure, this compound would be treated with a base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The resulting sodium alkoxide is a potent nucleophile that can readily react with various alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) bromide) to furnish the corresponding ether.

Another approach for propargylation under non-basic conditions is the Nicholas reaction. mdpi.com This method involves the use of a dicobalt hexacarbonyl complex of the propargyl alcohol, which upon treatment with an acid, generates a stabilized propargylic cation. This cation can then be trapped by another alcohol to form an ether linkage. mdpi.com This can be particularly useful for substrates that are sensitive to basic conditions.

| Ether Synthesis Method | Reagents | General Conditions | Product |

| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Anhydrous aprotic solvent (THF, DMF), Room temperature or gentle heating | 1-alkoxy-3-(4-methoxyphenyl)prop-2-yne |

| Nicholas Reaction | 1. Co₂(CO)₈ 2. Acid (e.g., HBF₄) 3. Alcohol (R-OH) | Dichloromethane, Low temperature | 1-alkoxy-3-(4-methoxyphenyl)prop-2-yne |

Ester Formation

Esterification of this compound can be accomplished through several standard methods. The Fischer esterification, involving the reaction of the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a classic approach. However, due to the potential for side reactions under strongly acidic conditions with the alkyne moiety, milder methods are often preferred.

A widely used method is the reaction of the alcohol with an acyl chloride or an acid anhydride (B1165640) in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. This approach is generally high-yielding and proceeds under mild conditions. For instance, the reaction of this compound with acetyl chloride in the presence of pyridine would readily afford the corresponding acetate (B1210297) ester.

For more sensitive substrates or when coupling with valuable carboxylic acids, carbodiimide-mediated coupling reactions are employed. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), facilitate the formation of the ester bond under very mild, neutral conditions. Propargyl esters of amino acids, for example, are utilized in solution-phase peptide synthesis. nih.gov The propargyl group can be introduced by reacting the amino acid with propargyl alcohol. nih.gov

| Esterification Method | Reagents | General Conditions | Product |

| Acylation with Acyl Halide | Acyl Chloride (RCOCl), Base (e.g., Pyridine) | Anhydrous aprotic solvent (DCM, THF), 0 °C to room temperature | 3-(4-methoxyphenyl)prop-2-ynyl ester |

| Acylation with Acid Anhydride | Acid Anhydride ((RCO)₂O), Base (e.g., Pyridine) | Anhydrous aprotic solvent, Room temperature or gentle heating | 3-(4-methoxyphenyl)prop-2-ynyl ester |

| Carbodiimide Coupling | Carboxylic Acid (RCOOH), Coupling Agent (e.g., DCC, EDC), Catalyst (e.g., DMAP) | Anhydrous aprotic solvent (DCM, DMF), Room temperature | 3-(4-methoxyphenyl)prop-2-ynyl ester |

Applications of 3 4 Methoxyphenyl Prop 2 Yn 1 Ol in Complex Molecule Synthesis

Role as a Building Block for Natural Products and Bioactive Compounds

The distinct combination of a hydroxyl group, an alkyne, and an electron-rich aromatic ring in 3-(4-methoxyphenyl)prop-2-yn-1-ol makes it a valuable building block in the synthesis of natural products and bioactive compounds. The methoxy (B1213986) group enhances the electron density of the phenyl ring, while the alkyne and alcohol moieties provide reactive sites for a variety of chemical transformations. This allows for the construction of more complex molecular architectures found in biologically active molecules.

Derivatives of this compound have been investigated for their significant biological activities, including antioxidant and anticancer properties. For instance, a related compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP), has demonstrated the ability to suppress breast cancer progression by dual-regulating VEGFR2 and PPARγ. nih.gov Furthermore, it has shown anti-cancer effects in non-small cell lung cancer and ovarian cancer models. nih.govnih.gov

Synthesis of Pharmaceutical Intermediates and Drug Scaffolds

The structural features of this compound make it an important intermediate in the development of pharmaceuticals. Its functional groups are readily converted into other functionalities, allowing for the synthesis of diverse drug scaffolds.

Examples in Anticancer Agent Synthesis

Derivatives of this compound have shown potential in the development of anticancer agents. Research has explored the anticancer activities of its derivatives, highlighting their potential in drug development. For example, a series of 3,4,5-trimethoxyphenyl thiazole (B1198619) pyrimidines, which share a similar methoxyphenyl motif, have been synthesized and evaluated for their in vitro anticancer activity. nih.gov Specifically, compounds with substituted piperazine (B1678402) showed promising antiproliferative activity against various cancer cell lines. nih.gov

Another example is the synthesis of 1,3,4-thiadiazole (B1197879) derivatives with a 3-methoxyphenyl (B12655295) substituent, which have been studied for their cytotoxic activity against breast cancer cells. nih.gov Additionally, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) has been shown to inhibit the growth of ovarian cancer cells by suppressing key signaling pathways. nih.gov

Table 1: Examples of Anticancer Agents Derived from or Related to this compound

| Compound/Derivative Class | Cancer Type Investigated | Key Findings |

| (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) | Breast Cancer | Suppresses cancer progression by dual-regulating VEGFR2 and PPARγ. nih.gov |

| (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) | Ovarian Cancer | Induces apoptotic cell death and suppresses tumor growth. nih.gov |

| 3,4,5-Trimethoxyphenyl Thiazole Pyrimidines | Various Cancer Cell Lines | Shows promising cytostatic and antiproliferative activity. nih.gov |

| 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent | Breast Cancer (MCF-7) | Displays weak to moderate anticancer activity. nih.gov |

Formation of Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Pyrrolidones)

The alkyne functionality in this compound is a key feature for the synthesis of nitrogen-containing heterocycles, which are prevalent in many pharmaceutical compounds. Pyrazoles, for instance, are known for their potential biological activities, including anti-inflammatory effects. nih.govnih.gov The synthesis of pyrazole (B372694) derivatives often involves the reaction of a compound containing a 1,3-dicarbonyl moiety (which can be derived from propargyl alcohols) with hydrazine (B178648) hydrate. researchgate.netzsmu.edu.ua

Similarly, pyrrolidone derivatives with a 3,4,5-trimethoxyphenyl moiety have been synthesized and investigated for their anticancer activity. mdpi.com The synthesis of these compounds can involve multi-step reactions starting from precursors that could be conceptually related to this compound.

Table 2: Synthesis of Nitrogen-Containing Heterocycles

| Heterocycle | Synthetic Approach | Potential Application |

| Pyrazoles | Reaction of chalcones (derived from related methoxyphenyl precursors) with hydrazine hydrate. nih.govresearchgate.net | Anti-inflammatory agents. nih.gov |

| Pyrrolidones | Multi-step synthesis involving precursors with a trimethoxyphenyl moiety. mdpi.com | Anticancer agents. mdpi.com |

Precursor for Contraceptive Agents

The core structure of this compound is related to compounds that have been investigated for their antiestrogenic activity, which is relevant to the development of contraceptive agents. For example, the synthesis of [3,4-dihydro-2-(4-methoxyphenyl)-1-naphthalenyl][4-[2-(1-pyrrolidinyl)ethoxy]-phenyl]methanone, a potent antiestrogenic agent, involves the use of a 4-methoxyphenyl (B3050149) precursor. nih.gov This compound demonstrated high binding affinity to rat uterine cytosol estrogen receptors, exceeding that of estradiol. nih.gov

Contribution to Material Science

Beyond its applications in life sciences, this compound and its derivatives also play a role in material science. The presence of the reactive alkyne group makes it a suitable monomer for polymerization reactions.

Precursor for Polymeric Materials (e.g., Polyacetylene, Thermoplastic Elastomers)

The alkyne functionality of this compound allows it to serve as a precursor for the synthesis of polymeric materials like polyacetylenes. Substituted polyacetylenes are of interest for their potential electronic and optical properties.

Furthermore, related structures, such as chalcones (1,3-diphenyl-2-propen-1-one), which can be synthesized from methoxyphenyl precursors, are used to create bio-based thermoplastic elastomers. mdpi.com These materials are synthesized through condensation reactions and can form co-polyethers with a combination of flexibility and rigidity. mdpi.com

Synthesis of Photochromic Dyes and Naphthopyrans

The synthesis of photochromic compounds, particularly naphthopyrans, represents a significant application of propargyl alcohols, including derivatives like this compound. These compounds are of great interest due to their ability to undergo reversible color change upon exposure to light, making them suitable for use in ophthalmic lenses, smart windows, and optical data storage.

The core of this application lies in the acid-catalyzed condensation reaction between a propargyl alcohol and a substituted naphthol. In this reaction, the propargyl alcohol, such as a 1,1-diarylprop-2-yn-1-ol derivative, reacts with a naphthol to form the characteristic 2H-naphtho[1,2-b]pyran or 3H-naphtho[2,1-b]pyran scaffold. The methoxy group on the phenyl ring of this compound can influence the electronic properties and, consequently, the photochromic performance of the resulting dye.

Research has demonstrated the synthesis of various methoxy-substituted 2,2-diaryl-2H-naphtho[1,2-b]pyrans. manchester.ac.uk While not always explicitly starting from this compound itself, the methodologies are directly applicable. For instance, the condensation of 1,1-di(4-methoxyphenyl)prop-2-yn-1-ol with 3-alkoxycarbonyl-1-naphthols yields the corresponding naphthopyrans. manchester.ac.uk The presence of the methoxy group has been shown to affect the wavelength of maximum absorption (λmax) and the stability of the open-ring form of the naphthopyran. manchester.ac.uk

The general synthetic approach involves the reaction of the propargyl alcohol with a suitable naphthol derivative in the presence of an acid catalyst, such as pyridinium (B92312) p-toluenesulfonate (PPTS). This reaction proceeds via an initial formation of an allenyl-oxonium ion, followed by an intramolecular electrocyclization to yield the pyran ring.

A variety of substituted naphthopyrans have been synthesized using this methodology, showcasing the versatility of propargyl alcohols in generating a library of photochromic compounds with tunable properties. cymitquimica.combldpharm.comnih.gov The substituents on both the propargyl alcohol and the naphthol moiety play a crucial role in determining the final characteristics of the photochromic dye, including its color, fading kinetics, and fatigue resistance.

Below is a table summarizing examples of naphthopyran synthesis using substituted prop-2-yn-1-ol derivatives, which illustrates the general synthetic strategy relevant to this compound.

| Propargyl Alcohol Derivative | Naphthol Derivative | Resulting Naphthopyran Structure | Reference |

| 1,1-Di(4-methoxyphenyl)prop-2-yn-1-ol | 3-Alkoxycarbonyl-1-naphthols | Methoxy-substituted 2,2-di(4-methoxyphenyl)-2H-naphtho[1,2-b]pyrans | manchester.ac.uk |

| 1-Phenyl-1-(4-(N-morpholino)phenyl)prop-2-yn-1-ol | N-(3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4'-(4-pentylcyclohexyl)-[1,1′-biphenyl]-4-carboxamide | 3-Phenyl-3-(4-(N-morpholino)phenyl)-10-[4-(4-(4-(4-trans-pentylcyclohexyl)phenyl)benzamido)-2-methylphenyl]-6-trifluoromethyl-13,13-dimethyl-3,13-dihydro-indeno[2′,3′:3,4]naphtho[1,2-b]pyran | nih.gov |

| 1-(4-Butoxyphenyl)-1-(4-methoxyphenyl)prop-2-yn-1-ol | Not explicitly stated, but part of a multi-step synthesis | 3-(4-Methoxyphenyl)-3-(4-butoxyphenyl)-10-[4-(4-(4-(4-trans-pentylcyclohexyl)phenyl)benzamido)phenyl]-6-trifluoromethyl-13,13-dimethyl-3,13-dihydro-indeno[2′,3′:3,4]naphtho[1,2-b]pyran | nih.gov |

Role in the Synthesis of Organic Light-Emitting Diode (OLED) Components

Organic Light-Emitting Diodes (OLEDs) are a cornerstone of modern display and lighting technology. Their performance is intrinsically linked to the chemical structure of the organic materials used in their various layers, such as the hole transport layer (HTL), emissive layer (EML), and electron transport layer (ETL). iupac.orgoled.com While direct and extensive research on the specific application of this compound in the synthesis of OLED components is not widely documented in publicly available literature, its functional groups suggest potential utility in creating molecules for these applications.

The propargyl alcohol moiety can participate in various coupling reactions, such as the Sonogashira, Suzuki, and A³ (alkyne-aldehyde-amine) coupling reactions, which are powerful tools for constructing the complex π-conjugated systems characteristic of many OLED materials. shirazu.ac.ir These reactions could be employed to incorporate the 4-methoxyphenylprop-2-yn-1-ol unit into larger molecular architectures designed for specific functions within an OLED.

For instance, the synthesis of hole-transporting materials often involves the creation of molecules with good thermal stability and appropriate highest occupied molecular orbital (HOMO) energy levels to facilitate efficient injection and transport of holes from the anode. rsc.orgnih.gov The methoxy group in this compound is an electron-donating group, which can help to raise the HOMO level of a target molecule, a desirable feature for many HTL materials. It is conceivable that this compound could serve as a precursor to triarylamine-based structures, a common motif in hole-transporting materials, through sequential C-N bond formation reactions. manchester.ac.uk

In the context of emissive materials, the alkynyl group could be functionalized to extend the π-conjugation of a chromophore, thereby tuning its emission wavelength. The development of new emitter molecules is a continuous effort in the OLED field to achieve high efficiency and color purity. researchgate.net

Although speculative without direct research evidence, the reactivity of this compound makes it a plausible candidate for inclusion in synthetic routes towards novel organic semiconductors for OLEDs. Further research would be needed to explore and validate its potential in this advanced materials application.

Future Directions and Research Perspectives for 3 4 Methoxyphenyl Prop 2 Yn 1 Ol

The unique structural characteristics of 3-(4-methoxyphenyl)prop-2-yn-1-ol, featuring a reactive propargyl alcohol moiety and an electron-rich methoxyphenyl group, position it as a valuable building block in organic synthesis. Future research is poised to expand its utility through innovative and sustainable methodologies, novel catalytic applications, and deeper exploration of its chemical and biological potential.

Q & A

Q. What are the most efficient synthetic routes for 3-(4-Methoxyphenyl)prop-2-yn-1-ol, and how can reaction conditions be optimized?

The compound is commonly synthesized via palladium-catalyzed Sonogashira coupling between 4-iodoanisole and propargyl alcohol. A reported protocol yields 85% using [TBP][4EtOV] ionic liquid as a solvent and (PPh₃)₂PdCl₂ as the catalyst . Optimization involves controlling temperature, solvent polarity, and catalyst loading. Alternative methods include silylation of the hydroxyl group using allylchlorodiisopropylsilane, achieving 76% yield . Compare routes based on scalability, cost, and purity requirements.

Q. How is this compound characterized structurally, and what spectroscopic data are critical?

Key characterization includes ¹H NMR : δ 3.79 (s, 3H, OCH₃), 4.46 (s, 2H, CH₂-OH), 6.82 (d, 2H, aromatic), 7.35 (d, 2H, aromatic) . Mass spectrometry (MS) confirms the molecular ion peak at m/z 161.30 (M+H⁺) . For crystallography, SHELX software is widely used for structure refinement, particularly for analyzing hydrogen bonding and torsion angles .

Q. What safety precautions are recommended when handling this compound in the lab?

While direct hazard data for this compound is limited, propargyl alcohol (a structural analog) requires stringent precautions:

- Use gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation.

- Store in airtight containers away from oxidizers.

- Follow waste disposal protocols for propargyl derivatives .

Advanced Research Questions

Q. How do the electronic properties of the methoxyphenyl and propargyl groups influence reactivity in cross-coupling reactions?

The methoxy group acts as an electron-donating substituent, enhancing aromatic ring stability and directing electrophilic substitutions to the para position. The propargyl alcohol moiety enables participation in click chemistry (e.g., Huisgen cycloaddition) or oxidation to ketones for further functionalization . Computational studies (DFT) can model charge distribution to predict regioselectivity in reactions.

Q. What role does hydrogen bonding play in the crystal packing of this compound, and how can this be analyzed?

The hydroxyl group forms O–H···O hydrogen bonds with adjacent molecules, while the methoxy group may participate in weaker C–H···π interactions. Graph set analysis (as per Etter’s rules) can categorize bonding patterns, and SHELXL refinement tools help map these interactions in X-ray structures . For example, related compounds exhibit R factors as low as 0.048 in single-crystal studies .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved when characterizing derivatives of this compound?

Contradictions often arise from solvent effects, tautomerism, or impurities. Strategies include:

- Repeating experiments in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆).

- Using 2D NMR (COSY, HSQC) to confirm coupling patterns.

- Comparing experimental data with computational predictions (e.g., DFT-calculated chemical shifts) .

Q. What are the potential biomedical applications of this compound, and how is its bioactivity assessed?

The compound serves as a precursor to tubulin polymerization stimulators , which are studied for anticancer activity . In vitro assays (e.g., microtubule assembly tests) and molecular docking with β-tubulin are used to evaluate efficacy. Derivatives may also be screened for antimicrobial or anti-inflammatory properties via cell viability assays .

Methodological Considerations

Q. What strategies are effective for scaling up the synthesis of this compound without compromising yield?

- Replace ionic liquids with green solvents (e.g., PEG-400) to reduce cost.

- Optimize catalyst recycling using immobilized Pd nanoparticles.

- Employ continuous flow reactors to enhance mixing and heat transfer .

Q. How can researchers address low crystallinity issues in X-ray diffraction studies of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。